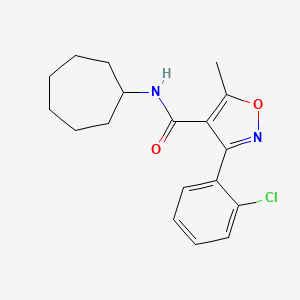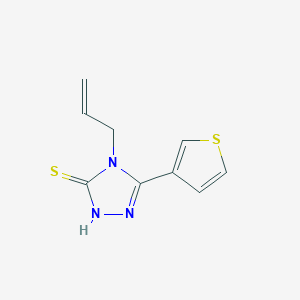![molecular formula C19H17N5 B5573102 8-(1H-imidazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5573102.png)
8-(1H-imidazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1H-imidazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its fused ring structure, which includes an imidazole ring, a phenyl group, and a pyrazolo[1,5-a]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazole ring, followed by the formation of the pyrazolo[1,5-a]pyrimidine core, and finally the introduction of the phenyl group. Common synthetic routes may include:
Condensation Reactions: These reactions often involve the condensation of amines with carbonyl compounds to form the imidazole ring.
Cyclization Reactions: Cyclization steps are crucial to form the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the reaction of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Types of Reactions:
Reduction: Reduction reactions can be used to convert certain functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the modification of the compound's structure.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution Reagents: Electrophilic substitution often involves halogens or nitro groups, while nucleophilic substitution may use alkyl halides or amines.
Major Products Formed:
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Alkanes or alcohols.
Substitution Products: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
This compound has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer or infectious diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be identified through detailed biochemical studies, often involving techniques like X-ray crystallography or NMR spectroscopy.
Comparación Con Compuestos Similares
Imidazole Derivatives: Other compounds containing the imidazole ring, such as 1-methylimidazole or 2-phenylimidazole.
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar fused ring structures, such as pyrazolo[1,5-a]pyrimidine itself or its various substituted derivatives.
Uniqueness: 8-(1H-imidazol-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine stands out due to its specific combination of functional groups and fused ring system, which may confer unique chemical and biological properties compared to its similar counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
2-imidazol-1-yl-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-13-17(14-6-3-2-4-7-14)18-21-16-9-5-8-15(16)19(24(18)22-13)23-11-10-20-12-23/h2-4,6-7,10-12H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLPLKJOTUIFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4,5-dimethoxy-2-[2-(morpholin-4-yl)acetamido]benzoate](/img/structure/B5573024.png)
![8-(biphenyl-3-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5573044.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(propan-2-yloxy)benzamide](/img/structure/B5573054.png)

![4-methoxy-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5573076.png)
![2-(2-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5573082.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5573090.png)
![6-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]-3-pyridazinol](/img/structure/B5573092.png)
![ISOPROPYL 2-[3,7-DIACETYL-5-(2-ISOPROPOXY-2-OXOETHYL)-9-OXO-3,7-DIAZABICYCLO[3.3.1]NON-1-YL]ACETATE](/img/structure/B5573100.png)
![(1S,5R)-3-[5-(2-chlorophenyl)furan-2-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5573108.png)

![N-methyl-2-phenyl-N-(quinolin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5573119.png)
![3-(2-chlorophenyl)-11-(2-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5573126.png)
![2-(3,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5573132.png)
